molecular formula C22H26N2O5S B2798941 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide CAS No. 955520-72-6

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide

Cat. No. B2798941
CAS RN: 955520-72-6
M. Wt: 430.52
InChI Key: MBEGRRBFROYTSA-CMDGGOBGSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound comprises a dihydroisoquinoline ring, which is a type of isoquinoline, a nitrogen-containing heterocycle. The dihydroisoquinoline ring in this compound is substituted with two methoxy groups at the 6 and 7 positions and a sulfonyl group at the 2 position.


Chemical Reactions Analysis

While specific chemical reactions involving N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide are not detailed in the search results, a related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, has been reported to undergo [4+2] cycloaddition reactions with o-quinone methides .

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

This compound can be used in the synthesis of tetrahydroisoquinoline derivatives . A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Biological Activities

Tetrahydroisoquinolines (THIQs), such as this compound, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry .

Drug Development

THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . This includes anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .

Oxidative α-Cyanation

A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .

Analgesic Properties

Pharmacological tests showed that replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity .

Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .

properties

IUPAC Name

(E)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEGRRBFROYTSA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide

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